molecular formula C22H21BrN2O6 B2380450 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 1031100-36-3

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No.: B2380450
CAS No.: 1031100-36-3
M. Wt: 489.322
InChI Key: BPHOADTUKODCMY-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that features a brominated benzaldehyde core linked to a piperazine ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multiple steps:

    Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Piperazine Derivatization: The piperazine ring is functionalized with the benzodioxine moiety using nucleophilic substitution reactions.

    Bromination: The benzaldehyde core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated benzaldehyde is then coupled with the piperazine derivative under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid.

    Reduction: 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, which could explain some of its biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxybenzaldehyde: Shares the brominated benzaldehyde core but lacks the piperazine and benzodioxine moieties.

    2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde: Contains the benzodioxine ring but differs in the substitution pattern and lacks the piperazine moiety.

Uniqueness

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is unique due to its combination of a brominated benzaldehyde core, a piperazine ring, and a benzodioxine moiety

Properties

IUPAC Name

5-bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O6/c23-16-5-6-17(15(11-16)12-26)30-14-21(27)24-7-9-25(10-8-24)22(28)20-13-29-18-3-1-2-4-19(18)31-20/h1-6,11-12,20H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHOADTUKODCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Br)C=O)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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